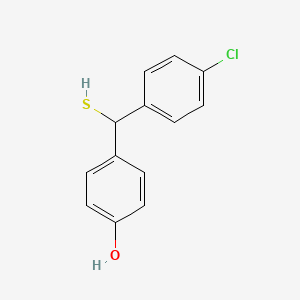

4-((4-Chlorophenyl)(mercapto)methyl)phenol

Description

Properties

Molecular Formula |

C13H11ClOS |

|---|---|

Molecular Weight |

250.74 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)-sulfanylmethyl]phenol |

InChI |

InChI=1S/C13H11ClOS/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H |

InChI Key |

WVJKTENJLZMOKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)S)O |

Origin of Product |

United States |

Computational Chemistry and Theoretical Frameworks for 4 4 Chlorophenyl Mercapto Methyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

The three-dimensional structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol is not static. Rotations around the single bonds connecting the central carbon to the phenyl rings and the mercapto group give rise to various conformers, each with a distinct energy level. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to perform geometry optimization. researchgate.netresearchgate.net This process identifies stable conformers, which correspond to energy minima on the potential energy surface.

For this molecule, the key dihedral angles determining conformation are the C-C-C-C angles of the two phenyl rings relative to the central methane (B114726) carbon and the C-C-S-H angle of the mercapto group. The most stable conformers are expected to arise from a balance between steric hindrance (repulsion between bulky groups) and favorable electronic interactions, such as weak intramolecular hydrogen bonds or S-H/π interactions. nih.govacs.org Theoretical calculations on similar diarylmethane structures suggest that a "gauche" or staggered conformation of the two rings is often preferred over an eclipsed one to minimize steric clash. The orientation of the thiol's S-H bond is also critical, as it can point towards or away from the aromatic rings.

Table 1: Illustrative Relative Energies of Plausible Conformers of 4-((4-Chlorophenyl)(mercapto)methyl)phenol This data is representative and based on typical energy differences found in similar substituted diarylmethane systems.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | Gauche orientation of phenyl rings, S-H group directed away from rings. | 0.00 |

| Conformer 2 | Gauche orientation of phenyl rings, S-H group directed towards the phenol (B47542) ring (potential S-H/π interaction). | 0.75 |

| Conformer 3 | Anti (180°) orientation of phenyl rings. | 2.10 |

| Conformer 4 | Eclipsed orientation of phenyl rings (sterically hindered). | 5.50 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the HOMO is expected to have significant contributions from the electron-rich phenol ring and the lone pairs of the sulfur atom, as these are the most readily donatable electrons. The LUMO is likely to be distributed over the chlorophenyl ring, which is rendered more electron-deficient by the electronegative chlorine atom.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Representative FMO Energies and Reactivity Descriptors Calculated at a B3LYP/6-31G level of theory, these values are illustrative for a molecule of this type.*

| Parameter | Illustrative Value | Unit |

|---|---|---|

| EHOMO | -6.20 | eV |

| ELUMO | -1.15 | eV |

| HOMO-LUMO Gap (ΔE) | 5.05 | eV |

| Electronegativity (χ) | 3.68 | eV |

| Chemical Hardness (η) | 2.53 | eV |

| Electrophilicity Index (ω) | 2.67 | eV |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. libretexts.org It is invaluable for predicting sites of electrophilic and nucleophilic attack and non-covalent interactions. wolfram.comglasp.co Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the EPS map is predicted to show:

Strong Negative Potential: Concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs. A region of negative potential would also be associated with the chlorine atom. researchgate.netresearchgate.net

Moderate Negative Potential: Delocalized across the π-systems of the aromatic rings.

Strong Positive Potential: Located on the hydrogen atom of the phenolic hydroxyl group, making it a primary site for hydrogen bonding.

Moderate Positive Potential: Found on the hydrogen atom of the mercapto group.

These features suggest that the molecule can act as both a hydrogen bond donor (via the -OH and -SH groups) and acceptor (via the oxygen and chlorine atoms).

Molecular Dynamics Simulations and Conformational Landscape Analysis of 4-((4-Chlorophenyl)(mercapto)methyl)phenol

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms over time. youtube.com MD applies classical mechanics to simulate how a molecule moves, vibrates, and changes its conformation in response to its environment, providing a dynamic picture of its behavior. rsc.orgnih.govnih.gov

MD simulations can explore the conformational landscape by simulating the molecule's movement over nanoseconds or longer. This allows for the observation of transitions between different energy minima identified by DFT. The energy required to move from one conformer to another is known as the rotational barrier. nih.govmdpi.com These barriers can be systematically calculated using DFT by performing a "relaxed scan," where a specific dihedral angle is rotated incrementally and the energy is minimized at each step. nih.gov

The key rotational barriers in 4-((4-Chlorophenyl)(mercapto)methyl)phenol would be:

Rotation of the 4-chlorophenyl group.

Rotation of the 4-hydroxyphenyl (phenol) group.

Rotation of the mercapto (-SH) group.

The barriers for phenyl ring rotation are influenced by steric hindrance between the rings and adjacent atoms. The barrier for the C-S bond rotation is typically lower. nih.govmdpi.com

Table 3: Predicted Rotational Energy Barriers These values are estimations based on studies of similarly substituted aromatic compounds.

| Rotation Axis | Description | Estimated Barrier Height (kcal/mol) |

|---|---|---|

| C(methane)-C(phenol) | Rotation of the phenol ring. | 4.0 - 6.0 |

| C(methane)-C(chlorophenyl) | Rotation of the chlorophenyl ring. | 4.5 - 6.5 |

| C(methane)-S | Rotation of the mercapto group. | 1.5 - 2.5 |

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and stability. researchgate.net MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water, chloroform) in the simulation box. Alternatively, implicit solvent models like the Polarizable Continuum Model (PCM) can be used in DFT calculations to approximate the effect of a solvent. researchgate.net

Table 4: Illustrative Solvation Effects on Conformer Stability Hypothetical free energy difference (ΔG) between Conformer 1 and Conformer 2 in different solvent models.

| Solvent | Dielectric Constant | ΔG (Conf. 2 - Conf. 1) (kcal/mol) | Interpretation |

|---|---|---|---|

| Gas Phase | 1 | +0.75 | Conformer 1 is more stable. |

| Chloroform | 4.8 | +0.60 | Conformer 1 is slightly more stabilized. |

| Water | 78.4 | +0.90 | The more polar Conformer 1 is significantly stabilized. |

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of molecules based on their chemical structure. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, QSPR models can provide valuable insights into its behavior without the need for extensive experimental measurements. These models establish mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, and topological parameters) and specific properties.

The intrinsic physicochemical properties of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, such as the acidity of its phenolic and thiol protons (pKa) and its redox potential, are critical determinants of its chemical reactivity and potential biological interactions. Computational chemistry offers robust methods for the in silico prediction of these parameters. torvergata.itnih.gov

pKa Prediction:

The acidity of the phenol and thiol groups in the molecule can be accurately predicted using quantum mechanical calculations, particularly Density Functional Theory (DFT). nih.gov The "direct approach" is a common method that utilizes thermodynamic cycles to calculate the Gibbs free energy of the acid-base equilibrium. nih.govacs.org

Several factors are crucial for achieving high accuracy in pKa predictions:

Level of Theory: Functionals such as CAM-B3LYP and B3LYP, combined with basis sets like 6-311G+dp or 6-311++G(d,p), have demonstrated reliability for phenolic and thiol compounds. nih.govacs.orgnih.gov

Solvation Model: The inclusion of a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is essential to simulate the aqueous environment. nih.govresearchgate.net

Explicit Water Molecules: Incorporating one to three explicit water molecules that form hydrogen bonds with the acidic proton and its conjugate base can significantly improve the accuracy of the calculated pKa values by modeling the specific short-range solvent interactions. acs.orgresearchgate.net

For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, separate calculations would be performed for the deprotonation of the phenolic hydroxyl group and the thiol group. The electron-withdrawing nature of the 4-chlorophenyl group and the electronic properties of the substituent on the phenolic ring would influence the predicted pKa values.

Redox Potential Prediction:

The thiol group (-SH) can undergo a one-electron oxidation to a thiyl radical or a two-electron oxidation to form a disulfide bond (S-S) with another molecule. libretexts.orglibretexts.org This thiol-disulfide interconversion is a key redox process. libretexts.org The standard redox potential (E°) of this process can be predicted computationally. DFT methods are used to calculate the absolute energies of the oxidized and reduced species. researchgate.net The redox potential is then determined from the difference in these energies. researchgate.net

Recent studies have shown a strong linear relationship between the standard redox potentials of biorelevant thiols and their species-specific basicity values (logk), which can also be used as a predictive tool. mdpi.com Computational models for 4-((4-Chlorophenyl)(mercapto)methyl)phenol would need to calculate the energies of the thiol form (reduced) and the corresponding disulfide dimer (oxidized) to predict its redox potential.

The following table presents hypothetical, yet realistic, predicted values for the physicochemical descriptors of 4-((4-Chlorophenyl)(mercapto)methyl)phenol based on established computational methodologies.

| Physicochemical Descriptor | Predicted Value | Computational Methodology |

|---|---|---|

| pKa (Phenol) | 9.5 - 10.5 | DFT (CAM-B3LYP/6-311G+dp) with SMD solvation model and two explicit water molecules. nih.govresearchgate.net |

| pKa (Thiol) | 8.0 - 9.0 | DFT (ωB97XD/6-311++G(d,p)) with SMD solvation model and three explicit water molecules. acs.org |

| Redox Potential (Thiol/Disulfide) | -0.20 to -0.35 V vs. SHE | DFT (B3LYP/6-31+G(d,p)) with C-PCM solvation model for energy difference calculation. researchgate.net |

Predicting the site selectivity of a multifunctional molecule like 4-((4-Chlorophenyl)(mercapto)methyl)phenol is a complex challenge that can be addressed with modern predictive algorithms. rsc.org These tools, often leveraging machine learning and quantum chemistry, can determine the most probable atom or site for a chemical reaction to occur. rsc.orgrsc.org

The molecule possesses several potential reaction sites:

The electron-rich phenol ring.

The electron-rich 4-chlorophenyl ring.

The nucleophilic sulfur atom of the thiol group.

The benzylic carbon atom.

Methods for Predicting Site Selectivity:

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. Nucleophilic attack is likely to occur at sites with a high LUMO density, while electrophilic attack is favored at sites with high HOMO density. For this molecule, the HOMO is likely localized on the phenol ring and the sulfur atom, suggesting these are favorable sites for electrophilic attack.

Electrostatic Potential (ESP) and Atomic Charge Analysis: Calculating the ESP map or atomic charges (e.g., Natural Population Analysis - NPA charges) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For instance, in electrophilic aromatic substitution, the reaction is predicted to occur at the carbon atom with the most negative charge. nih.gov

Machine Learning Models: Graph-convolutional neural networks trained on large datasets of chemical reactions can predict the major product of a reaction with high accuracy. rsc.org For a given reaction type (e.g., C-H functionalization, borylation), these models can provide a likelihood score for each potential reaction site on the molecule. rsc.orgchemrxiv.org

The following table outlines predicted site selectivity for common reaction types involving the 4-((4-Chlorophenyl)(mercapto)methyl)phenol scaffold, based on established chemical principles and computational models.

| Reaction Type | Predicted Primary Site | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Ortho-position to the hydroxyl group on the phenol ring. | The hydroxyl group is a strong activating, ortho-para directing group. The ortho-positions are sterically accessible and electronically enriched, as would be confirmed by HOMO and NPA charge calculations. nih.gov |

| S-Alkylation/S-Acylation | Sulfur atom of the thiol group. | The thiol is a soft and potent nucleophile, readily attacking electrophilic carbon centers. This is a common reaction for mercaptans. libretexts.org |

| Oxidation (mild) | Sulfur atom of the thiol group. | Thiols are easily oxidized to form disulfides. This is the most readily oxidizable functional group in the molecule under mild conditions. libretexts.org |

| O-Alkylation | Oxygen atom of the phenol group. | Under basic conditions, the phenoxide anion is formed, which is a strong nucleophile for reactions like the Williamson ether synthesis. Selectivity versus S-alkylation depends on the hard/soft nature of the electrophile and reaction conditions. |

Theoretical Ligand Design Principles Incorporating the 4-((4-Chlorophenyl)(mercapto)methyl)phenol Scaffold

The 4-((4-Chlorophenyl)(mercapto)methyl)phenol scaffold possesses a unique combination of structural and chemical features that make it an attractive starting point for theoretical ligand design in medicinal chemistry and materials science. Its utility stems from the specific arrangement of its functional groups and aromatic systems.

Key Structural Features for Ligand Design:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical interaction for binding to the active sites of many proteins and enzymes. nih.gov

Metal Coordination: The thiol group is an excellent ligand for coordinating with metal ions. mdpi.com This is particularly relevant for designing inhibitors of metalloenzymes, where the thiol can bind to catalytic zinc, iron, or copper ions.

Aromatic Interactions: The two aromatic rings (phenol and 4-chlorophenyl) can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding pocket. The chlorine atom can also participate in halogen bonding.

Structural Flexibility and Pre-organization: The central methylene (B1212753) linker provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility enables the scaffold to adapt to the topology of different binding sites. At the same time, the tetrahedral carbon provides a defined three-dimensional structure that can be exploited for stereospecific interactions.

Lipophilicity: The presence of the chlorophenyl group enhances the lipophilicity of the scaffold, which can be a key factor in crossing biological membranes. This property can be fine-tuned in ligand design by modifying substituents.

Applications in Ligand Design:

The scaffold can be used as a core structure for developing various types of functional molecules. For example, in drug design, the thiol-ene "click" reaction can be used to attach diverse chemical moieties to the thiol group, enabling the rapid synthesis of a library of candidate ligands for screening. mdpi.comresearchgate.net The phenol group can be used as an anchor point for bioisosteric replacement to improve pharmacokinetic properties while maintaining key binding interactions. nih.gov The combination of a metal-binding thiol and a hydrogen-bonding phenol in a defined spatial arrangement makes this scaffold a promising framework for the design of targeted enzyme inhibitors.

Synthetic Methodologies for 4 4 Chlorophenyl Mercapto Methyl Phenol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary disconnections. For 4-((4-chlorophenyl)(mercapto)methyl)phenol (Target Molecule 1 ), several strategic disconnections can be proposed to devise plausible synthetic routes.

The most evident disconnection is at the carbon-sulfur (C-S) bond. This is often a late-stage functional group interconversion (FGI). This disconnection suggests that the thiol moiety can be introduced by nucleophilic substitution on a suitable precursor, such as the corresponding benzylic alcohol, 4-((4-chlorophenyl)(hydroxy)methyl)phenol (2 ). This alcohol is a known compound and serves as a key intermediate nih.govncats.io.

A second set of disconnections focuses on the formation of the diarylmethanol intermediate 2 . The central C-C bond, which forms the chiral center, can be disconnected in several ways:

Route A (Friedel-Crafts Approach): Disconnection of the bond between the benzylic carbon and the phenol (B47542) ring leads to phenol (3 ) and 4-chlorobenzaldehyde (B46862) (4 ) as precursors. This forward reaction would be a Friedel-Crafts alkylation, a classic method for forming aryl-aryl bonds wikipedia.org.

Route B (Organometallic Approach): An alternative disconnection at the same C-C bond points to 4-hydroxybenzaldehyde (B117250) (5 ) and a 4-chlorophenyl organometallic reagent (6 ), such as a Grignard or organozinc compound. The forward synthesis involves the nucleophilic addition of the organometallic species to the aldehyde carbonyl rsc.orgscispace.com.

Route C (Ketone Reduction Approach): A third strategy involves forming the diaryl ketone, (4-chlorophenyl)(4-hydroxyphenyl)methanone (7 ), as a precursor. This ketone can then be reduced to the target alcohol 2 . The ketone itself can be disconnected via a Friedel-Crafts acylation reaction between phenol (3 ) and 4-chlorobenzoyl chloride (8 ).

These disconnections outline three distinct and viable strategies for assembling the carbon skeleton of the target molecule, which can then be further functionalized to introduce the mercapto group.

Established Synthetic Routes and Reaction Mechanisms for 4-((4-Chlorophenyl)(mercapto)methyl)phenol

Based on the retrosynthetic analysis, several multistep pathways can be constructed using well-established organic reactions. The route proceeding through a ketone intermediate is often preferred due to the high reliability and selectivity of the individual steps.

A robust, three-step synthesis starting from phenol and 4-chlorobenzoyl chloride provides a reliable pathway to the target compound.

Step 1: Friedel-Crafts Acylation to form (4-chlorophenyl)(4-hydroxyphenyl)methanone (7)

This step involves the reaction of phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism: The reaction begins with the activation of the 4-chlorobenzoyl chloride by the Lewis acid, AlCl₃, to form a highly electrophilic acylium ion. The phenol, activated by the electron-donating hydroxyl group, then acts as a nucleophile. The acylium ion undergoes electrophilic aromatic substitution primarily at the para position of the phenol ring, which is sterically more accessible and electronically favored. A subsequent workup quenches the catalyst and liberates the product, (4-chlorophenyl)(4-hydroxyphenyl)methanone (7 ). The preference for C-acylation over O-acylation can be promoted by using an excess of the catalyst, which coordinates to the phenolic oxygen stackexchange.com.

Step 2: Reduction of the Ketone to 4-((4-chlorophenyl)(hydroxy)methyl)phenol (2)

The diaryl ketone (7 ) is reduced to the corresponding secondary alcohol (2 ). Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation nih.govivypanda.com.

Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxyborate intermediate. Subsequent protonation of the oxygen atom by the solvent during workup yields the secondary alcohol, 4-((4-chlorophenyl)(hydroxy)methyl)phenol (2 ) ivypanda.com.

Step 3: Conversion of the Benzylic Alcohol to 4-((4-Chlorophenyl)(mercapto)methyl)phenol (1)

The final step is the conversion of the hydroxyl group of intermediate 2 to a mercapto group. This can be achieved through a two-step sequence involving activation of the alcohol followed by nucleophilic substitution.

Mechanism: The benzylic alcohol is first converted into a good leaving group, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. This tosylate intermediate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or, more commonly, thiourea (B124793) followed by basic hydrolysis. The thiourea attacks the benzylic carbon in an Sₙ2 reaction, displacing the tosylate. The resulting isothiouronium salt is then hydrolyzed under basic conditions (e.g., with NaOH) to yield the final thiol product (1 ). This method avoids the direct use of odorous and reactive H₂S gas google.com.

While the classical methods described are effective, modern synthetic chemistry emphasizes catalytic and optimized processes to improve efficiency and reduce waste.

Catalytic Friedel-Crafts Reactions: The use of stoichiometric AlCl₃ generates significant acidic waste. Catalytic alternatives include various solid acids like zeolites and montmorillonite (B579905) clays, or metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), which can be used in much smaller quantities and are often recyclable beilstein-journals.orgacs.org. Optimization of these reactions involves screening catalysts, solvents, and temperatures to maximize the yield and regioselectivity of the desired para-acylated product.

Catalytic Reduction: The reduction of the ketone (7 ) can be performed via catalytic hydrogenation. This method is highly efficient and atom-economical.

Process: The reaction is carried out under a hydrogen atmosphere using a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel researchgate.net. Optimization studies would focus on variables like hydrogen pressure, reaction temperature, catalyst loading, and solvent choice to achieve complete conversion with high selectivity for the alcohol product over potential hydrogenolysis byproducts.

Below is a table summarizing a hypothetical optimization study for the catalytic hydrogenation of (4-chlorophenyl)(4-hydroxyphenyl)methanone (7 ).

| Entry | Catalyst (mol%) | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 2 (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5% Pd/C (2) | 1 | Ethanol | 25 | 24 | 85 | 82 |

| 2 | 5% Pd/C (2) | 5 | Ethanol | 25 | 8 | >99 | 97 |

| 3 | 5% Pd/C (2) | 5 | Ethyl Acetate | 50 | 4 | >99 | 98 |

| 4 | Raney Ni (5 w/w%) | 10 | Ethanol | 60 | 6 | >99 | 95 |

| 5 | 1% Pt/C (1) | 5 | Ethanol | 25 | 12 | 98 | 96 |

Catalytic C-S Bond Formation: Direct catalytic conversion of benzylic alcohols to thiols is less common, but related transformations exist. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze the reaction between benzylic alcohols and thiols to form thioethers nih.gov. This methodology could potentially be adapted for the synthesis of the target thiol.

Novel Synthetic Strategies and Green Chemistry Considerations for 4-((4-Chlorophenyl)(mercapto)methyl)phenol

Modern synthetic efforts are increasingly guided by the principles of green chemistry, which aim to design processes that are safer, more efficient, and environmentally benign.

Several modifications to the established routes can enhance their green profile.

Greener Friedel-Crafts Reactions: As mentioned, replacing traditional Lewis acids with heterogeneous, reusable catalysts is a key green strategy rsc.orgnih.gov. Furthermore, performing the reaction under solvent-free conditions or in greener solvents like ionic liquids can significantly reduce waste generation organic-chemistry.org.

Alternative Reduction Methods: Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas. In this method, a stable organic molecule, such as isopropanol (B130326) or formic acid, serves as the hydrogen source in the presence of a metal catalyst. Photocatalytic reductions using visible light and a suitable photocatalyst also represent a cutting-edge, energy-efficient approach researchgate.net.

The target molecule contains a single stereocenter at the benzylic carbon. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. Therefore, controlling the chemo-, regio-, and stereoselectivity is of paramount importance.

Chemo- and Regioselectivity: The primary challenge in the Friedel-Crafts route is achieving high regioselectivity for the para-substituted product over the ortho-isomer mdpi.com. The hydroxyl group of phenol is a strong ortho, para-director. While the para position is generally favored for steric reasons, the reaction conditions can be tuned. The use of bulky catalysts or specific solvents can enhance the formation of the desired para-isomer. Palladium-catalyzed C-H functionalization represents a modern alternative that can offer exquisite control over regioselectivity acs.orgacs.orgnih.gov.

Stereoselective Synthesis: An enantioselective synthesis can be achieved by modifying the ketone reduction step or by building the chiral center directly in an asymmetric fashion.

Asymmetric Catalytic Reduction: The prochiral ketone (7 ) can be reduced to a single enantiomer of the alcohol (2 ) using a chiral catalyst. Well-established methods include Noyori's asymmetric hydrogenation with chiral Ru-BINAP catalysts or Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source.

Asymmetric Arylation: A more direct approach involves the catalytic asymmetric addition of an organometallic reagent to an aldehyde rsc.orgrsc.org. For example, the addition of a 4-chlorophenylzinc reagent to 4-hydroxybenzaldehyde could be catalyzed by a chiral amino alcohol, such as (-)-DAIB (3-exo-(dimethylamino)isoborneol), to produce the chiral alcohol intermediate (2 ) with high enantiomeric excess scispace.comnih.gov.

Biocatalysis: An exceptionally green and selective method is the use of enzymes. A ketoreductase (KRED) enzyme, either in isolated form or within whole microbial cells (e.g., yeast), can reduce the ketone (7 ) to a single enantiomer of the alcohol (2 ) with near-perfect enantioselectivity (>99% ee) and under mild aqueous conditions.

The subsequent conversion of the enantiopure alcohol to the thiol typically proceeds with inversion of configuration if an Sₙ2 mechanism is followed, allowing for the synthesis of the desired enantiomer of the final product.

Scale-Up Considerations and Process Chemistry for 4-((4-Chlorophenyl)(mercapto)methyl)phenol Production

The transition from laboratory-scale synthesis to large-scale industrial production of 4-((4-Chlorophenyl)(mercapto)methyl)phenol necessitates a thorough evaluation of the process chemistry to ensure safety, efficiency, cost-effectiveness, and product quality. A plausible and scalable manufacturing process would likely involve a two-stage approach: first, the synthesis of the diarylmethanol intermediate, 4-((4-chlorophenyl)(hydroxy)methyl)phenol, followed by the conversion of the hydroxyl group to the desired thiol (mercaptan) functionality.

The primary scale-up challenges revolve around managing highly reactive and hazardous materials, controlling reaction exotherms, optimizing phase separations, minimizing waste streams, and ensuring the final product meets stringent purity specifications.

Stage 1: Synthesis of 4-((4-Chlorophenyl)(hydroxy)methyl)phenol Intermediate

This intermediate is a benzhydrol derivative. A common industrial method for synthesizing such compounds is the acid-catalyzed electrophilic substitution reaction between a phenol and an aromatic aldehyde. wikipedia.orgresearchgate.net In this case, phenol would react with 4-chlorobenzaldehyde.

Key Process and Scale-Up Considerations:

Catalyst Selection and Handling: The choice of catalyst is critical. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are typically required in stoichiometric amounts because they complex with the phenolic oxygen, which deactivates the catalyst. stackexchange.com On a large scale, this leads to significant waste streams and complex work-up procedures. researchgate.netgoogle.com A more modern, "greener" approach involves using solid acid catalysts such as zeolites or acid-activated clays. researchgate.net These offer easier separation (filtration), potential for regeneration and reuse, and reduced generation of corrosive, hazardous waste. researchgate.net

Table 1: Comparison of Potential Catalysts for Benzhydrol Formation

| Catalyst Type | Example | Scale-Up Advantages | Scale-Up Challenges |

|---|---|---|---|

| Homogeneous Lewis Acid | AlCl₃, FeCl₃ | High reactivity, low initial cost. | Stoichiometric quantities needed; highly corrosive; generates large volumes of acidic aqueous waste upon quenching; difficult to recycle. researchgate.netgoogle.com |

| Homogeneous Brønsted Acid | H₂SO₄, TfOH | Effective catalyst. | Highly corrosive; can lead to side reactions like sulfonation; significant waste generation. stackexchange.com |

| Heterogeneous Solid Acid | Zeolite H-Beta, Montmorillonite Clay | Easily removed by filtration; recyclable; reduced corrosion issues; lower waste generation; can be used in fixed-bed continuous reactors. researchgate.net | Higher initial cost; may have lower activity requiring higher temperatures/pressures; potential for catalyst deactivation over time. |

Thermal Management: The Friedel-Crafts reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. helgroup.com This necessitates the use of jacketed reactors with efficient heat-transfer fluids, internal cooling coils, and carefully controlled addition rates of the limiting reagent (typically the aldehyde) to maintain the target temperature. Failure to control the temperature can lead to a runaway reaction and the formation of unwanted polymeric by-products.

Solvent Selection and Recovery: An inert, high-boiling solvent such as a chlorinated hydrocarbon (e.g., dichlorobenzene) may be used to facilitate temperature control and mass transfer. Alternatively, using an excess of one of the reactants, such as molten phenol, can serve as the solvent, improving process mass intensity. Post-reaction, solvent recovery via distillation is a key economic and environmental consideration.

Work-Up and Isolation: For processes using traditional Lewis acids, the work-up involves a hazardous quenching step, where the reaction mixture is slowly added to a large volume of ice/water to decompose the catalyst-product complex. This is also highly exothermic and requires robust cooling. The resulting two-phase mixture is separated, and the organic layer is washed to remove residual acid and salts. The isolation of the intermediate would likely be achieved through crystallization by cooling and/or the addition of an anti-solvent.

Stage 2: Conversion of Alcohol to Thiol

The conversion of the intermediate alcohol to the final thiol product is a critical step that involves handling odorous and toxic sulfur compounds. A robust industrial method would likely proceed via the formation of a more reactive intermediate, such as a benzhydryl chloride, followed by nucleophilic substitution with a sulfur source.

Key Process and Scale-Up Considerations:

Thiolating Agent and Safety: While various methods exist for converting alcohols to thiols, a common industrial route involves displacement with a hydrosulfide salt. researchgate.netgoogle.com Sodium hydrosulfide (NaHS) is a cost-effective and potent sulfur nucleophile. rsc.org However, it presents significant safety challenges. NaHS solutions are corrosive and will release highly toxic and flammable hydrogen sulfide (B99878) (H₂S) gas upon contact with acids or even when diluted with water. jamgroupco.comausimm.com

Engineering Controls: Production must be carried out in a closed-system, well-ventilated reactor equipped with a caustic scrubbing system to neutralize any H₂S released. researchgate.net Continuous H₂S monitoring in the plant environment is mandatory. ausimm.com

Materials of Construction: Storage tanks and reactors for NaHS must be made of compatible materials, such as stainless steel or specific polymers. Copper, zinc, and aluminum alloys must be strictly avoided due to rapid corrosion. ausimm.com

Reaction Pathway and Control: A two-step sequence is often preferred for scalability and control:

Activation: The benzhydrol intermediate is first converted to a benzhydryl chloride using a reagent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This reaction must also be vented through a scrubber to handle HCl and SO₂ off-gases.

Displacement: The isolated benzhydryl chloride is then reacted with an aqueous solution of NaHS. To facilitate the reaction between the organic chloride and the aqueous hydrosulfide, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt may be employed. The PTC helps shuttle the hydrosulfide anion into the organic phase, increasing the reaction rate at moderate temperatures and minimizing side reactions.

Impurity Control: The primary potential by-product is the thioether, formed by the reaction of a second molecule of benzhydryl chloride with the newly formed thiol product. This can be minimized by using a slight excess of sodium hydrosulfide and maintaining strict temperature control.

Table 2: Key Process Parameters and Rationale for Thiolation Step

| Parameter | Typical Setpoint / Control | Rationale for Scale-Up |

|---|---|---|

| Reagents | Benzhydryl Chloride, aq. NaHS | Using the chloride intermediate provides a cleaner, more controllable reaction than direct alcohol conversion. |

| NaHS Stoichiometry | 1.1 - 1.3 equivalents | A slight excess minimizes the formation of the thioether impurity and drives the reaction to completion. rsc.org |

| Temperature | 40 - 60 °C | Provides a reasonable reaction rate without promoting significant by-product formation or excessive H₂S off-gassing. Requires reactor cooling to manage exotherm. |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Enhances the reaction rate in a two-phase system, allowing for milder conditions and shorter cycle times. |

| Off-Gas Management | Nitrogen blanket, vent to caustic scrubber | Crucial for safety to prevent release of toxic H₂S and other volatile organic compounds. ausimm.comresearchgate.net |

Product Purification: After the reaction is complete, the organic phase is separated from the aqueous phase. The organic layer is typically washed with water and a dilute base to remove unreacted NaHS and other water-soluble impurities. The final product is usually isolated and purified by crystallization from a suitable solvent or solvent mixture, which must be carefully selected to ensure high recovery and purity while being amenable to large-scale filtration and drying operations. All aqueous waste streams must be treated to remove residual sulfur compounds before discharge.

Advanced Structural and Spectroscopic Elucidation of 4 4 Chlorophenyl Mercapto Methyl Phenol

Solid-State Characterization Techniques

Solid-state analysis is crucial for understanding the macroscopic properties of a compound, which are dictated by its microscopic arrangement.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, which is chiral, this technique would unambiguously establish its absolute configuration (R or S).

A crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intricate details of its crystal packing, including intermolecular interactions such as hydrogen bonds (e.g., between the phenolic hydroxyl group and the mercapto sulfur), halogen bonds involving the chlorine atom, and π-π stacking interactions between the aromatic rings. However, no published crystallographic data or reports are available for this specific compound.

Table 1: Hypothetical Crystal Data Parameters for 4-((4-Chlorophenyl)(mercapto)methyl)phenol (Note: This table is illustrative as no experimental data has been reported.)

| Parameter | Expected Information |

|---|---|

| Chemical Formula | C₁₃H₁₁ClOS |

| Formula Weight | 250.75 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | e.g., 4 |

| Density (calculated) | g/cm³ |

| Hydrogen Bond Donors | Phenolic -OH, Thiol -SH |

Solid-State NMR (ssNMR) provides insight into the local environment of atoms in a powdered or amorphous solid. It is particularly powerful for studying polymorphism—the existence of multiple crystal forms—and non-covalent interactions. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum would show distinct signals for each unique carbon atom in the crystal lattice. Differences in these spectra between batches could indicate the presence of different polymorphs.

Advanced ssNMR experiments could also probe the strength and geometry of hydrogen bonding networks by analyzing the chemical shifts of the protons involved. Despite its utility, no ssNMR studies have been published for 4-((4-Chlorophenyl)(mercapto)methyl)phenol.

Solution-State Advanced NMR Spectroscopy of 4-((4-Chlorophenyl)(mercapto)methyl)phenol

Solution-state NMR is fundamental for confirming the covalent structure of a molecule.

While standard 1D ¹H and ¹³C NMR spectra would provide basic structural information, 2D NMR techniques are required for unambiguous assignment and detailed structural elucidation.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic rings and their relationship to the benzylic proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's preferred conformation in solution.

Detailed reports containing assignments from these 2D NMR experiments for 4-((4-Chlorophenyl)(mercapto)methyl)phenol are not available in the scientific literature.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative) (Note: This table represents typical chemical shift regions for the functional groups present, as specific experimental data is unavailable.)

| Atom Position | Technique | Expected Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | ¹H NMR | ~4.5 - 6.0 |

| Aromatic -CH (Phenol Ring) | ¹H NMR | ~6.7 - 7.2 |

| Aromatic -CH (Chlorophenyl Ring) | ¹H NMR | ~7.2 - 7.4 |

| Benzylic -CH | ¹H NMR | ~5.5 - 6.0 |

| Thiol -SH | ¹H NMR | ~2.0 - 3.0 |

| Aromatic C-O | ¹³C NMR | ~150 - 160 |

| Aromatic C-Cl | ¹³C NMR | ~130 - 135 |

| Aromatic C-H / C-C | ¹³C NMR | ~115 - 145 |

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic molecular processes. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, VT-NMR could be used to study the rotational energy barrier around the single bonds connecting the aromatic rings to the central methine carbon. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). As the temperature increases, these signals would broaden and coalesce into an average signal. Analysis of this data would allow for the calculation of the activation energy for rotamer interconversion. No such dynamic NMR studies have been reported for this compound.

Vibrational Spectroscopy for Functional Group Fingerprinting in Specific Environments

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. A spectrum for this compound would be expected to show distinct bands corresponding to the O-H stretch of the phenol (B47542), the S-H stretch of the thiol, C-H stretches for the aromatic and methine groups, C=C stretches within the aromatic rings, and the C-Cl stretch. The precise position and shape of these bands, particularly the O-H and S-H stretches, can be influenced by hydrogen bonding. A comparison of spectra from dilute solutions versus the solid state could provide indirect evidence of intermolecular interactions. However, a detailed vibrational analysis and band assignment for 4-((4-Chlorophenyl)(mercapto)methyl)phenol has not been published.

Table 3: Expected Characteristic IR Absorption Bands (Note: This table is based on typical frequencies for the functional groups, as a specific experimental spectrum and its analysis are not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Thiol S-H | Stretching | 2550 - 2600 (Weak) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1180 - 1260 |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

Raman Spectroscopy for C-S and C-Cl Bond Characterization

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering specific information about its chemical bonds and symmetry. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, this method is particularly useful for characterizing the carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds, which are crucial functional groups of the molecule.

The C-S stretching vibration in thiols and mercaptans typically appears as a moderately intense band in the Raman spectrum. rsc.org The exact position of this band can be influenced by the conformation of the molecule, particularly the dihedral angle of the C-C-S-H group. For analogous aromatic thiols, the C-S stretching frequency is generally observed in the range of 600-750 cm⁻¹. rsc.orgresearchgate.net

The C-Cl stretching vibration from the chlorophenyl ring also gives rise to a distinct and strong Raman signal. In chlorinated benzene (B151609) derivatives, this stretching mode is typically found in the 650-850 cm⁻¹ region. The intensity and position can be affected by the substitution pattern on the aromatic ring and intermolecular interactions.

The analysis of the Raman spectrum allows for the unambiguous identification and characterization of these key functional groups. The data table below summarizes the expected Raman shifts for the C-S and C-Cl bonds based on data from structurally related compounds.

Interactive Data Table: Expected Raman Shifts

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-S Stretch | Mercapto (-SH) | 600 - 750 | Medium |

| C-Cl Stretch | Chlorophenyl | 650 - 850 | Strong |

| Aromatic C-C Stretch | Phenyl Rings | 1580 - 1610 | Strong |

| S-H Stretch | Mercapto (-SH) | 2550 - 2600 | Weak |

Attenuated Total Reflectance (ATR) Infrared Spectroscopy for Hydrogen Bonding Studies of the Compound

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is an ideal method for analyzing the solid or liquid samples of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, providing critical information on hydrogen bonding interactions. The compound possesses two protons capable of acting as hydrogen bond donors: the hydroxyl (-OH) group of the phenol and the thiol (-SH) group of the mercaptan.

In a non-hydrogen-bonding environment (e.g., a very dilute solution in a nonpolar solvent), the "free" O-H stretching vibration is expected to appear as a sharp, distinct band around 3600 cm⁻¹. blogspot.comlibretexts.org However, due to intermolecular or intramolecular hydrogen bonding, this band typically broadens significantly and shifts to a lower frequency, usually appearing in the 3200-3400 cm⁻¹ range. blogspot.comyoutube.com The extent of this broadening and shifting is indicative of the strength of the hydrogen bond.

The S-H stretching vibration of the mercapto group is found at a lower frequency, typically in the 2550-2600 cm⁻¹ region. While the S-H group is a weaker hydrogen bond donor than the O-H group, its involvement in such interactions can also lead to a broadening and slight red-shift of its corresponding absorption band. ATR-IR spectroscopy on a bulk sample would likely reveal these broad absorption features, confirming the presence of significant hydrogen bonding networks in the condensed phase. stemed.siteconsensus.app

Interactive Data Table: Expected ATR-IR Frequencies for Hydrogen Bonding Analysis

| Vibrational Mode | Functional Group | Condition | Expected Wavenumber (cm⁻¹) | Band Shape |

| O-H Stretch | Phenol (-OH) | Free (non-bonded) | ~3600 | Sharp |

| O-H Stretch | Phenol (-OH) | Hydrogen-bonded | 3200 - 3400 | Broad |

| S-H Stretch | Mercapto (-SH) | Free / Weakly bonded | 2550 - 2600 | Sharp |

| C-O Stretch | Phenol | N/A | 1200 - 1260 | Strong |

Chiroptical Spectroscopy for Enantiomeric Studies

The central carbon atom in 4-((4-Chlorophenyl)(mercapto)methyl)phenol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for studying these enantiomers.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The chromophores in this molecule are the phenol and 4-chlorophenyl rings. The electronic transitions of these aromatic rings, which occur in the ultraviolet (UV) region, become CD-active due to their asymmetric environment.

A CD spectrum of an enantiomerically pure sample would show characteristic positive or negative peaks, known as Cotton effects, in the regions of UV absorption. nih.gov The two enantiomers of the compound would produce mirror-image CD spectra. The sign and magnitude of the Cotton effect are directly related to the absolute configuration (R or S) of the stereocenter and the preferred conformation of the molecule. By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration can often be assigned.

Furthermore, CD spectroscopy is an excellent tool for determining enantiomeric purity. A racemic mixture (a 50:50 mixture of both enantiomers) is CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for precise quantification.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of optical rotation as a function of the wavelength of light. slideshare.netslideshare.net An ORD spectrum provides information that is complementary to a CD spectrum and is related to it through the Kronig-Kramers transforms.

For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, the ORD curve is expected to show anomalous dispersion in the wavelength regions where the aromatic chromophores absorb light. This anomalous curve, characterized by peaks and troughs, is also known as a Cotton effect. scispace.comlibretexts.org A positive Cotton effect is observed when the peak appears at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect.

Similar to CD spectroscopy, the shape and sign of the ORD curve are characteristic of the molecule's specific enantiomer and its conformation. scispace.com Historically, ORD was a primary method for assigning the absolute configuration of chiral molecules, particularly in natural product chemistry. While CD spectroscopy is often favored for its simpler spectral interpretation in specific absorption bands, ORD provides a broader view across a wider range of wavelengths and remains a valuable tool for comprehensive chiroptical analysis. creative-biostructure.comslideshare.net

Chemical Reactivity and Derivatization Strategies for 4 4 Chlorophenyl Mercapto Methyl Phenol

Reactions Involving the Mercapto (Thiol) Group of 4-((4-Chlorophenyl)(mercapto)methyl)phenol

The mercapto group (-SH) is a highly versatile and reactive functional group. Its high nucleophilicity and susceptibility to oxidation make it a prime target for various chemical modifications.

Thiol-ene "click" chemistry is a powerful and efficient method for forming carbon-sulfur bonds. This reaction involves the radical-initiated addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). The reaction proceeds via a step-growth mechanism and is known for its high yields, tolerance of various functional groups, and mild reaction conditions, often initiated by light (photo-initiated) or heat.

The mercapto group of 4-((4-Chlorophenyl)(mercapto)methyl)phenol can readily participate in thiol-ene reactions. By reacting it with a molecule containing an alkene, the compound can be conjugated to polymers, surfaces, or biomolecules, providing a robust method for material functionalization and bioconjugation.

S-Alkylation: The thiol group is more acidic than an alcohol but less acidic than a phenol (B47542). It can be easily deprotonated by a suitable base to form a thiolate anion (RS⁻). Thiolates are excellent nucleophiles and readily undergo SN2 reactions with alkyl halides to form thioethers (sulfides). This S-alkylation reaction is a fundamental method for forming stable carbon-sulfur bonds. Using thiourea (B124793) as the nucleophile followed by hydrolysis is an alternative method to avoid the potential side reaction of the thiol product reacting further.

S-Acylation: Similar to alcohols, thiols can react with acylating agents like acyl chlorides or anhydrides to form thioesters. This reaction, known as S-acylation, typically proceeds readily due to the high nucleophilicity of the sulfur atom. Protein S-acylation is a common post-translational modification, highlighting the relevance of this transformation in biological systems. For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, S-acylation provides a route to thioester derivatives, which can have unique chemical and biological properties.

The sulfur atom in the thiol group can exist in various oxidation states, leading to a range of sulfur-containing functional groups.

Disulfides: Mild oxidation of thiols, for instance with iodine (I₂) or air in the presence of a catalyst, leads to the formation of a disulfide (R-S-S-R'). This is a common reaction for thiols and forms a covalent bond between two sulfur atoms.

Sulfides, Sulfoxides, and Sulfones: While direct oxidation of a thiol to a sulfoxide (B87167) or sulfone is possible, a more common synthetic route involves first converting the thiol to a sulfide (B99878) via S-alkylation. The resulting sulfide can then be selectively oxidized. Using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) typically yields the corresponding sulfoxide (R-S(=O)-R'). The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a sulfone (R-S(=O)₂-R'). Various reagents, including permanganate (B83412) and urea-hydrogen peroxide, can be employed for these transformations.

| Starting Group | Oxidizing Agent/Conditions | Product Functional Group |

|---|---|---|

| Thiol (R-SH) | Mild (e.g., I₂, air) | Disulfide (R-S-S-R) |

| Sulfide (R-S-R') | 1 equiv. H₂O₂ or m-CPBA | Sulfoxide (R-SO-R') |

| Sulfide (R-S-R') | Excess H₂O₂ or KMnO₄ | Sulfone (R-SO₂-R') |

| Sulfoxide (R-SO-R') | H₂O₂ or m-CPBA | Sulfone (R-SO₂-R') |

Reactions Involving the Aromatic Rings and Chlorophenyl Moiety

The bifunctional aromatic nature of 4-((4-Chlorophenyl)(mercapto)methyl)phenol presents a platform for a variety of substitution and coupling reactions. The reactivity of the phenol ring is markedly different from that of the chlorophenyl moiety, allowing for selective modifications at either site depending on the chosen reaction conditions.

Electrophilic Aromatic Substitution (EAS) Reactivity Assessment on the Phenol Ring

The phenol ring in 4-((4-Chlorophenyl)(mercapto)methyl)phenol is highly susceptible to electrophilic aromatic substitution (EAS). This heightened reactivity is primarily due to the strong activating effect of the hydroxyl (-OH) group. ucalgary.caquora.com The oxygen atom's lone pairs donate electron density into the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more attractive to incoming electrophiles. quora.comchemguide.co.uk This activation is significantly greater than that of an unsubstituted benzene ring, often allowing for reactions under milder conditions. ucalgary.ca

The directing effect of the substituents determines the position of electrophilic attack. The hydroxyl group is a powerful ortho, para-director. quora.compressbooks.publibretexts.org In this specific molecule, the para position is occupied by the (4-chlorophenyl)(mercapto)methyl group. Consequently, electrophilic substitution is directed exclusively to the ortho positions (C2 and C6) relative to the hydroxyl group. While the large substituent at the para position could potentially exert some steric hindrance, the strong activating nature of the hydroxyl group typically ensures that substitution at the adjacent ortho sites proceeds efficiently.

| Reaction | Typical Conditions for Benzene | Typical Conditions for Phenol | Predicted Outcome for 4-((4-Chlorophenyl)(mercapto)methyl)phenol |

|---|---|---|---|

| Bromination | Br2, FeBr3 catalyst | Aqueous Br2, no catalyst chemguide.co.uk | Di-bromination at positions ortho to the -OH group. |

| Nitration | Conc. HNO3, Conc. H2SO4 | Dilute HNO3chemguide.co.uk | Mono- or di-nitration at positions ortho to the -OH group. |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 catalyst | Milder conditions, often leads to polysubstitution. libretexts.org | Alkylation at the ortho positions. |

Cross-Coupling Reactions at the Chlorophenyl Position of 4-((4-Chlorophenyl)(mercapto)methyl)phenol

The chlorophenyl moiety provides a handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond. wikipedia.orglibretexts.org However, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling of these challenging substrates. libretexts.orgacs.orgresearchgate.net

Two of the most powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding a biaryl structure. wikipedia.orgacs.org The transformation is typically catalyzed by a palladium complex in the presence of a base. nih.gov For aryl chlorides, catalyst systems often employ ligands like XPhos or SPhos to facilitate the difficult oxidative addition step. wikipedia.orgacs.org

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl chloride with an amine. rsc.orgtcichemicals.comresearchgate.net It is a cornerstone of medicinal chemistry for synthesizing arylamines. thieme-connect.com Similar to the Suzuki coupling, this reaction relies on palladium catalysts with specialized ligands and a strong base, such as sodium tert-butoxide. tcichemicals.comrsc.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(OAc)2 / XPhos | K3PO4acs.org | Biphenyl derivative |

| Buchwald-Hartwig Amination | R2NH | Pd2(dba)3 / RuPhos | NaOtBu or K2CO3tcichemicals.com | Arylamine derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N | Aryl-alkyne derivative |

Regioselectivity and Chemoselectivity in Multi-functional Group Reactions

The presence of three distinct functional groups (-OH, -SH, and -Cl on an aromatic ring) makes the control of selectivity a critical aspect of the molecule's chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. The mercapto (-SH) group is generally a stronger nucleophile and a softer base than the phenolic hydroxyl (-OH) group. manavchem.com Therefore, in reactions with soft electrophiles like alkyl halides, selective S-alkylation is expected to occur much faster than O-alkylation. Conversely, reactions with hard electrophiles, such as acylation under basic conditions, would likely favor the harder oxygen nucleophile. youtube.com The aryl chloride is unreactive under these conditions, only participating in reactions mediated by a transition metal catalyst.

Regioselectivity pertains to the specific site of reaction within a functional group or on an aromatic ring. As discussed, EAS on the phenol ring is highly regioselective for the ortho positions. nih.gov

By carefully choosing reagents and conditions, a chemist can selectively target a specific site on the molecule. For instance, treatment with methyl iodide and a mild base would likely yield the S-methylated product. Subsequent reaction of this product with an arylboronic acid under Suzuki conditions would modify the chlorophenyl ring, leaving the phenolic hydroxyl untouched.

| Target Site | Reaction Type | Reagents & Conditions | Rationale for Selectivity |

|---|---|---|---|

| Mercapto (-SH) | S-Alkylation | Alkyl halide (e.g., CH3I), weak base (e.g., K2CO3) | -SH is a more potent nucleophile than -OH. wikipedia.org |

| Phenolic (-OH) | O-Acylation | Acetyl chloride, pyridine (B92270) | Pyridine activates the acyl chloride and deprotonates the phenol. |

| Phenol Ring | EAS (Bromination) | Br2 in H2O | Highly activated ring reacts without a Lewis acid catalyst. chemguide.co.uk |

| Chlorophenyl Ring | Cross-Coupling | Pd catalyst, ligand, base, coupling partner | Requires specific transition metal catalysis; other groups are inert. |

Design and Synthesis of Advanced Scaffolds Derived from the 4-((4-Chlorophenyl)(mercapto)methyl)phenol Core

The unique trifunctional nature of this molecule makes it an attractive core structure for building more complex and advanced molecular scaffolds, from potential therapeutics to novel materials.

Theoretical Prodrug Design Principles Based on the Mercapto and Phenolic Functionalities

Both the phenolic hydroxyl and mercapto groups are common targets for prodrug design. nih.govscite.ai Masking these polar functionalities can enhance a drug candidate's lipophilicity, thereby improving its absorption and membrane permeability. fiveable.meresearchgate.net The promoiety is designed to be cleaved in vivo by specific enzymes or physiological conditions to release the active parent drug. acs.org

Phenolic Prodrugs : The -OH group can be converted into esters, carbonates, or phosphates. nih.govscite.ai Ester prodrugs are readily hydrolyzed by ubiquitous esterase enzymes. Phosphate esters can significantly increase water solubility and are cleaved by alkaline phosphatases. researchgate.netacs.org

Mercapto Prodrugs : The -SH group can be masked as a thioester, which is also susceptible to enzymatic cleavage. Another common strategy is to form a disulfide bond, creating a dimer or a conjugate with another thiol-containing molecule (e.g., glutathione). These disulfide links are stable in the bloodstream but are readily reduced inside cells, where the concentration of reducing agents like glutathione (B108866) is high.

| Functional Group | Promoiety | Linkage | Potential Cleavage Mechanism | Purpose |

|---|---|---|---|---|

| Phenolic -OH | Acetyl, Pivaloyl | Ester | Esterase hydrolysis fiveable.me | Increase lipophilicity |

| Phenolic -OH | Monophosphate | Phosphate ester | Alkaline phosphatase hydrolysis acs.org | Increase water solubility |

| Mercapto -SH | Acetyl | Thioester | Thioesterase hydrolysis | Mask thiol odor/reactivity |

| Mercapto -SH | Glutathione | Disulfide | Intracellular reduction | Targeted release |

Polymeric and Supramolecular Assembly Incorporating the Compound

The structure of 4-((4-Chlorophenyl)(mercapto)methyl)phenol is well-suited for incorporation into larger molecular assemblies through both covalent and non-covalent interactions.

Polymeric Assembly : Phenolic compounds are well-established monomers for synthesizing polymers. nih.govnih.gov The hydroxyl group can participate in condensation polymerizations to form polyesters or polycarbonates. It can also be used in the synthesis of phenol-aldehyde resins. mdpi.com Furthermore, after converting the aryl chloride to a more reactive group (e.g., an alkyne via Sonogashira coupling), the molecule could be used as a monomer in polymerization reactions like click chemistry.

Supramolecular Assembly : The molecule possesses multiple sites for non-covalent interactions, which are the basis of supramolecular chemistry. The phenolic -OH and mercapto -SH groups are excellent hydrogen bond donors and acceptors. The two aromatic rings can engage in π-π stacking interactions. These forces can drive the self-assembly of the molecules into ordered structures like films, fibers, or gels. Natural polyphenols are known to form complex assemblies driven by such interactions. researchgate.net The mercapto group also offers a powerful tool for surface modification, as thiols readily form self-assembled monolayers (SAMs) on gold surfaces, allowing for the construction of functionalized interfaces.

Table of Compounds

| Compound Name |

|---|

| 4-((4-Chlorophenyl)(mercapto)methyl)phenol |

| Benzene |

| Phenol |

| Sodium tert-butoxide |

| Glutathione |

| Methyl iodide |

| Acetyl chloride |

| Pyridine |

Advanced Analytical Method Development for 4 4 Chlorophenyl Mercapto Methyl Phenol

High-Resolution Separation Techniques for 4-((4-Chlorophenyl)(mercapto)methyl)phenol and Related Species

High-resolution separation techniques are fundamental in distinguishing the enantiomers of 4-((4-Chlorophenyl)(mercapto)methyl)phenol and in separating it from structurally related impurities.

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

The presence of a stereocenter in 4-((4-Chlorophenyl)(mercapto)methyl)phenol necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for the separation of enantiomers. youtube.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like 4-((4-Chlorophenyl)(mercapto)methyl)phenol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to maximize the resolution between the enantiomeric peaks.

Illustrative Example of Chiral HPLC Data:

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 98000 | 96.0 |

| (S)-enantiomer | 14.2 | 2000 |

Gas Chromatography (GC): Chiral GC can also be employed for enantiomeric excess determination, often after derivatization of the analyte to increase its volatility. libretexts.org The use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, allows for the separation of the enantiomers. mit.edu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. libretexts.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for the purity assessment and impurity profiling of pharmaceutical compounds. biomedres.usijprajournal.com By utilizing columns packed with sub-2 µm particles, UHPLC can achieve rapid and highly efficient separations of the active pharmaceutical ingredient (API) from its potential impurities, which may include starting materials, by-products, and degradation products. lcms.cz

A typical UHPLC method for 4-((4-Chlorophenyl)(mercapto)methyl)phenol would employ a reversed-phase column (e.g., C18) with a gradient elution program using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information that can aid in the identification of impurities.

Hypothetical UHPLC Impurity Profile:

| Peak | Retention Time (min) | Identity | Area (%) |

|---|---|---|---|

| 1 | 2.1 | Starting Material 1 | 0.08 |

| 2 | 3.5 | By-product A | 0.12 |

| 3 | 5.8 | 4-((4-Chlorophenyl)(mercapto)methyl)phenol | 99.75 |

| 4 | 7.2 | Unknown Impurity | 0.05 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the low volatility of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, derivatization is necessary to convert it into a more volatile species suitable for GC analysis. The hydroxyl and mercapto groups are active sites that can be readily derivatized. researchgate.net

A common derivatization approach is silylation, where the active hydrogens on the hydroxyl and mercapto groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). semanticscholar.org The resulting TMS derivative is more volatile and thermally stable, allowing for its analysis by GC-MS. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, which aids in its identification and the characterization of any volatile impurities. nih.gov

Example of a Derivatization Reaction for GC-MS Analysis:

4-((4-Chlorophenyl)(mercapto)methyl)phenol + BSTFA → 4-((4-Chlorophenyl)(trimethylsilylthio)methyl)phenyl trimethylsilyl ether

Advanced Spectrometric Quantitation Methods

Advanced spectrometric methods provide highly sensitive and specific means for the exact mass determination, structural elucidation, and quantification of trace-level contaminants.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is invaluable for the structural elucidation of the parent compound and any unknown impurities. miamioh.edu The fragmentation pathways of the molecule can be studied using tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated, fragmented, and the resulting product ions are analyzed.

For 4-((4-Chlorophenyl)(mercapto)methyl)phenol, characteristic fragmentation patterns would be expected. The presence of the phenol (B47542) group can lead to the loss of carbon monoxide (CO). libretexts.org The aromatic rings suggest that stable aromatic cations will be observed. youtube.com The bond between the chiral carbon and the sulfur or the phenyl rings is also a likely site for cleavage. The exact masses of the fragment ions can be used to confirm the proposed fragmentation pathways.

Plausible HRMS Fragmentation Data:

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|---|

| [M+H]+ | C13H13ClOS+ | 252.0397 | 252.0395 |

| [M+H-H2O]+ | C13H11ClS+ | 234.0292 | 234.0290 |

| [C7H7O]+ | Tropylium-like ion from phenol ring | 107.0497 | 107.0496 |

| [C6H4Cl]+ | Chlorophenyl cation | 111.0023 | 111.0021 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Contaminants in Synthetic Batches

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for the determination of trace and ultra-trace elemental concentrations. azom.comlibretexts.org In the synthesis of pharmaceutical compounds, various metals can be introduced as catalysts, from reagents, or through contact with manufacturing equipment. pacificbiolabs.com Since some metals can be toxic even at very low concentrations, it is crucial to monitor and control their levels in the final drug substance.

For the analysis of 4-((4-Chlorophenyl)(mercapto)methyl)phenol, a sample of the synthetic batch would be digested, typically using a strong acid, to break down the organic matrix and bring the metals into solution. The resulting solution is then introduced into the ICP-MS instrument, where the elements are ionized in a high-temperature argon plasma and detected by a mass spectrometer. researchgate.net This allows for the quantification of a wide range of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov

Typical Trace Metal Contaminants and their Permissible Limits:

| Metal | Potential Source | Typical Concentration Limit (ppm) |

|---|---|---|

| Palladium (Pd) | Catalyst in cross-coupling reactions | 10 |

| Lead (Pb) | Reagents, equipment leaching | 0.5 |

| Arsenic (As) | Reagents | 1.5 |

| Mercury (Hg) | Reagents | 1.5 |

| Nickel (Ni) | Catalyst, equipment leaching | 20 |

Electroanalytical Techniques for Redox Characterization of 4-((4-Chlorophenyl)(mercapto)methyl)phenol

The electrochemical behavior of molecules containing redox-active moieties, such as the phenol and thiol groups present in 4-((4-Chlorophenyl)(mercapto)methyl)phenol, can be effectively investigated using electroanalytical techniques. These methods provide valuable insights into the oxidation and reduction processes, which are crucial for understanding the compound's chemical reactivity and for the development of sensitive analytical methods.

Cyclic Voltammetry for Oxidation and Reduction Potentials of the Thiol and Phenol Groups

The phenol group is known to undergo oxidation to a phenoxyl radical, a process that is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. mdpi.com For instance, the presence of a chloro group, which is electron-withdrawing, on the phenyl ring attached to the same carbon as the thiol and phenol-containing phenyl group, would be expected to influence the oxidation potential of the phenol moiety. Studies on 4-chlorophenol (B41353) have shown that it undergoes electrochemical oxidation, and the potential at which this occurs can be determined using cyclic voltammetry. researchgate.net

Similarly, the thiol group (-SH) can be oxidized to a thiyl radical, and further to a disulfide or other sulfur-containing species. masterorganicchemistry.com The oxidation potential of thiols is also sensitive to the molecular structure. The electronic environment created by the two phenyl rings in 4-((4-Chlorophenyl)(mercapto)methyl)phenol would modulate the ease of oxidation of the thiol group. The comparison of redox properties between phenols and thiophenols indicates that their radical scavenging activities, which are related to their oxidation potentials, are comparable, though phenols often exhibit slightly higher activity. nih.gov

A hypothetical cyclic voltammogram of 4-((4-Chlorophenyl)(mercapto)methyl)phenol would likely exhibit two distinct anodic peaks corresponding to the oxidation of the thiol and phenol groups. The relative positions of these peaks would depend on the specific electrochemical conditions and the influence of the molecular structure on the electron density at each functional group. It is also possible that the oxidation processes are irreversible, as is common for many phenolic and thiolic compounds. researchgate.net

To provide a more concrete, albeit predictive, overview, the following table summarizes potential oxidation peak ranges for the functional groups in 4-((4-Chlorophenyl)(mercapto)methyl)phenol based on analogous compounds.

| Functional Group | Expected Oxidation Potential Range (vs. Ag/AgCl) | Notes |

| Phenol | +0.5 V to +1.0 V | The presence of the chlorophenylmethyl group may influence the exact potential. |

| Thiol | +0.2 V to +0.8 V | The oxidation of thiols is often irreversible and can be complex. |

This data is hypothetical and based on the electrochemical behavior of structurally similar compounds.

Amperometric Detection Methods for Trace Analysis